

# An In-depth Technical Guide to 2-Fluoro-4-morpholinobenzoic Acid

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## Compound of Interest

**Compound Name:** 2-Fluoro-4-morpholinobenzoic Acid

**Cat. No.:** B1441508

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## Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-4-morpholinobenzoic acid** (CAS No. 946598-40-9), a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, outlines a robust synthetic pathway, explores its potential applications as a valuable building block in targeted therapies, and details essential analytical methodologies for its quality control. The strategic incorporation of a morpholine moiety and a fluorine atom onto the benzoic acid scaffold imparts desirable pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutics. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

## Introduction: The Strategic Importance of Fluorinated Morpholinobenzoic Acids in Drug Discovery

The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable drug-like properties. The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, and **2-Fluoro-4-**

**morpholinobenzoic acid** exemplifies the convergence of two such privileged structures: the morpholine ring and a fluorinated benzene scaffold.

The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles. Its presence can lead to improved aqueous solubility, metabolic stability, and a favorable safety profile. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the overall compact and saturated nature of the ring can positively influence molecular conformation.

Concurrently, the introduction of fluorine atoms into drug molecules is a well-established strategy to modulate their biological activity. The high electronegativity and small size of fluorine can alter the electronic properties of the aromatic ring, influence pKa values, enhance binding affinity to target proteins, and block sites of metabolism, thereby increasing the drug's half-life.

The combination of these two structural features in **2-Fluoro-4-morpholinobenzoic acid** creates a versatile building block with significant potential for the synthesis of novel kinase inhibitors and other targeted therapies. This guide will provide the foundational knowledge necessary to effectively utilize this compound in drug discovery programs.

## Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical and safety data for **2-Fluoro-4-morpholinobenzoic acid** are summarized below.

Property	Value	Reference
CAS Number	946598-40-9	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> FNO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	225.22 g/mol	<a href="#">[1]</a>
Appearance	Off-white to pale yellow solid	
Solubility	Soluble in DMSO, Methanol	
Hazard Statements	H302, H315, H319, H335	<a href="#">[1]</a>
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338	<a href="#">[1]</a>

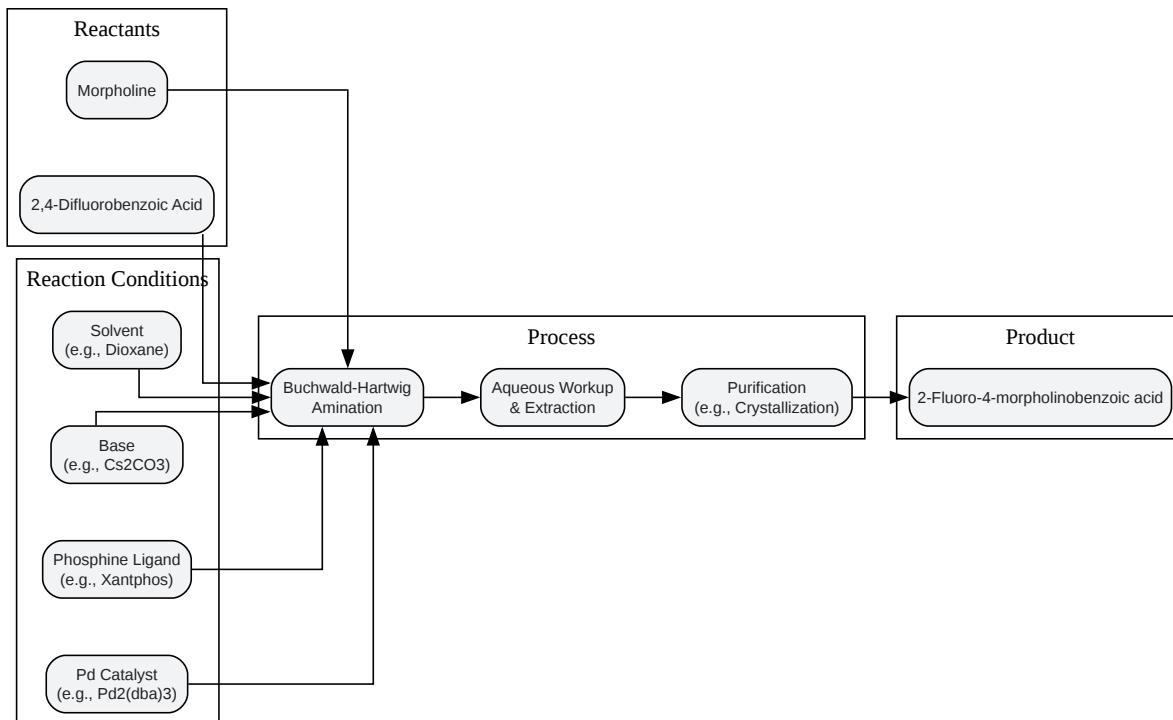
Note: The physical appearance and solubility are typical for this class of compounds and should be confirmed experimentally.

## Synthesis of 2-Fluoro-4-morpholinobenzoic Acid

The synthesis of **2-Fluoro-4-morpholinobenzoic acid** can be efficiently achieved through a nucleophilic aromatic substitution (SNA) reaction, a cornerstone of aromatic chemistry. The most logical and widely applicable approach involves the reaction of a readily available starting material, 2,4-difluorobenzoic acid, with morpholine. Two common catalytic systems for this transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). The Buchwald-Hartwig approach is often preferred due to its milder reaction conditions and broader substrate scope[2].

## Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of **2-Fluoro-4-morpholinobenzoic acid** via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds[2].



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Caption: Synthetic workflow for **2-Fluoro-4-morpholinobenzoic acid**.

## Detailed Experimental Protocol

Materials:

- 2,4-Difluorobenzoic acid (1.0 eq)
- Morpholine (1.2 eq)

- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ , 0.02 eq)
- Xantphos (0.04 eq)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 2.0 eq)
- 1,4-Dioxane (anhydrous)
- Toluene (anhydrous)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

**Procedure:**

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-difluorobenzoic acid, cesium carbonate,  $\text{Pd}_2(\text{dba})_3$ , and Xantphos.
- Add anhydrous 1,4-dioxane and toluene to the flask.
- Add morpholine to the reaction mixture.
- Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
- Wash the organic layer with 1 M HCl, followed by water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford **2-Fluoro-4-morpholinobenzoic acid** as a solid.

Causality of Experimental Choices:

- Palladium Catalyst and Ligand: The combination of  $\text{Pd}_2(\text{dba})_3$  and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl fluoride and the reductive elimination of the product.
- Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the morpholine and the carboxylic acid, facilitating the catalytic cycle without competing in side reactions.
- Solvent: A high-boiling, aprotic solvent like dioxane or toluene is necessary to achieve the required reaction temperature. Anhydrous conditions are essential to prevent quenching of the catalyst and reagents.
- Workup: The acidic wash removes excess morpholine and the basic impurities. The subsequent purification by recrystallization ensures the high purity of the final product.

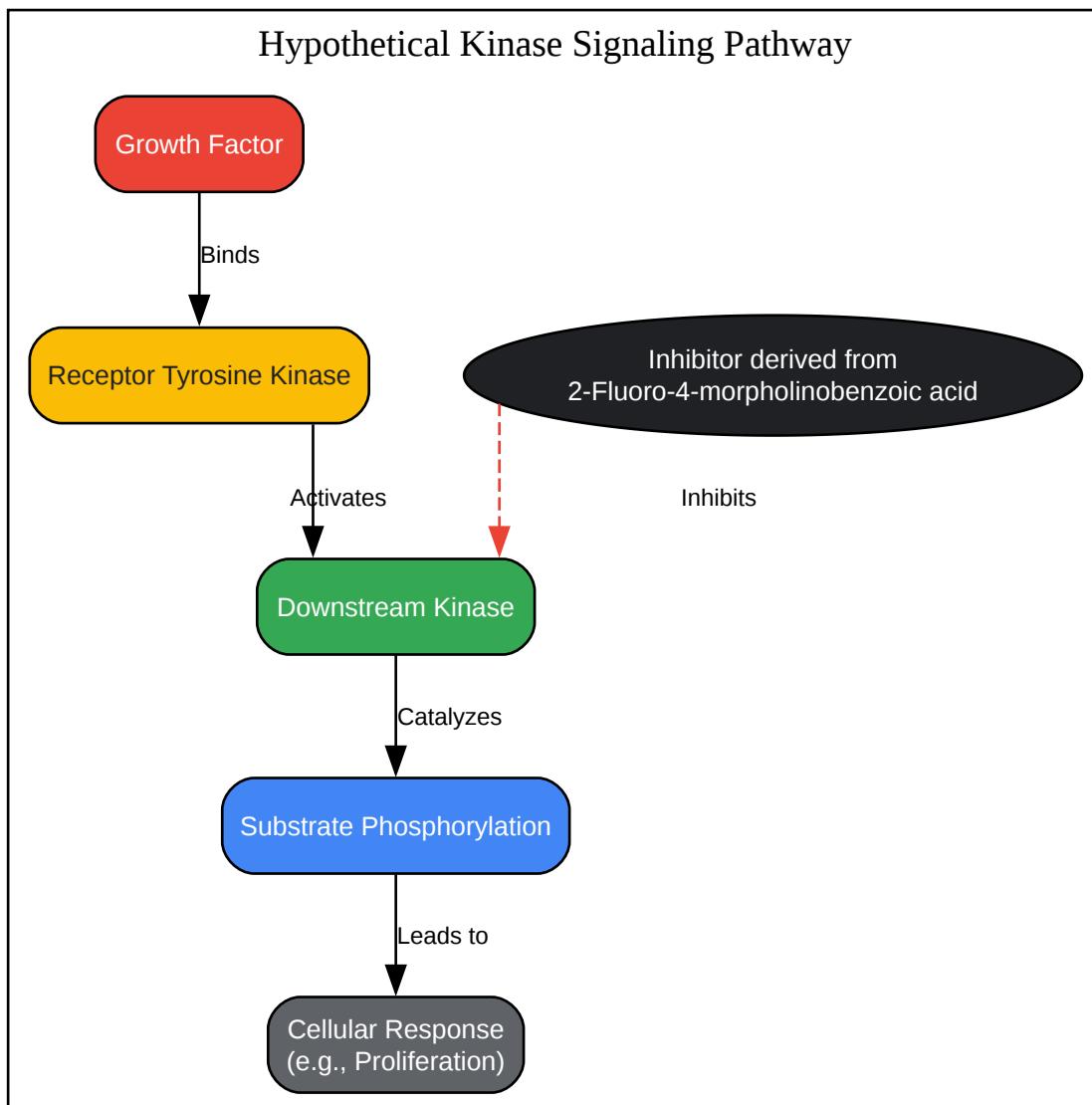
## Applications in Drug Discovery

**2-Fluoro-4-morpholinobenzoic acid** is a valuable building block for the synthesis of biologically active molecules, particularly in the area of oncology and inflammatory diseases. Its structural features suggest its potential as a scaffold for the development of inhibitors of various protein kinases.

## Role as a Kinase Inhibitor Scaffold

Many clinically approved protein kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site through hydrogen bonding. The benzoic acid moiety of **2-Fluoro-4-morpholinobenzoic acid** can be readily converted to an amide, which can then

be further functionalized to introduce a hinge-binding motif. The morpholine group can occupy the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing a vector for further chemical modification to improve selectivity and potency. The fluorine atom can form favorable interactions with the protein backbone or influence the conformation of the inhibitor.



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Caption: Inhibition of a hypothetical kinase signaling pathway.

## Potential Therapeutic Targets

While specific biological data for **2-Fluoro-4-morpholinobenzoic acid** is not extensively published, its structural similarity to known kinase inhibitors suggests potential activity against targets such as:

- Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, differentiation, and survival.
- Serine/Threonine Kinases: Key regulators of various cellular processes.
- Non-receptor Tyrosine Kinases: Crucial for immune cell signaling.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to identify the specific kinase targets and to optimize the inhibitory activity of derivatives of this compound.

## Quality Control and Analytical Methodologies

Ensuring the purity and identity of **2-Fluoro-4-morpholinobenzoic acid** is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

## Analytical Data Summary

Analytical Technique	Expected Observations
HPLC (High-Performance Liquid Chromatography)	A single major peak with a purity of $\geq 98\%$ (by area). A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.
<sup>1</sup> H NMR (Proton Nuclear Magnetic Resonance)	Characteristic signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton. The fluorine coupling will be observable on the aromatic signals.
<sup>13</sup> C NMR (Carbon-13 Nuclear Magnetic Resonance)	Signals corresponding to all 11 carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant ( <sup>1</sup> JCF).
MS (Mass Spectrometry)	The molecular ion peak $[M+H]^+$ or $[M-H]^-$ corresponding to the exact mass of the compound ( $C_{11}H_{12}FNO_3$ ).

## Representative Analytical Protocols

### High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
- Gradient: A time-dependent gradient from 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10  $\mu$ L

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: DMSO-d<sub>6</sub> or CDCl<sub>3</sub>

- Instrument: 400 MHz or higher
- Observations: The  $^1\text{H}$  NMR spectrum is expected to show multiplets for the aromatic protons, with characteristic splitting patterns due to fluorine coupling. The morpholine protons will appear as two distinct multiplets. The carboxylic acid proton will be a broad singlet.

#### Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Expected m/z:  $[\text{M}+\text{H}]^+ \approx 226.08$ ;  $[\text{M}-\text{H}]^- \approx 224.07$
- Instrumentation: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

## Conclusion

**2-Fluoro-4-morpholinobenzoic acid** is a strategically designed chemical entity that holds considerable promise as a versatile building block in drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its structural features make it an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The information provided in this guide serves as a comprehensive resource for researchers looking to leverage the potential of this compound in their quest for novel and effective medicines.

## References

- 2a biotech. **2-FLUORO-4-MORPHOLINOBENZOIC ACID.** [Link]
- Wikipedia.

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## Sources

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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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